molecular formula C21H37BrO3Sn B13669431 [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol

[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol

Katalognummer: B13669431
Molekulargewicht: 536.1 g/mol
InChI-Schlüssel: QVZGWJYTWLLMCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol is an organotin compound that features a bromine atom, a methoxy group, and a tributylstannyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

The reaction conditions often involve the use of catalysts such as palladium complexes and solvents like anhydrous dioxane .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, methanol for methoxylation, and tributylstannane for stannylation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenylmethanol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile modifications and functionalizations.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or as a tool for studying biological pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .

Wirkmechanismus

The mechanism of action of [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol involves interactions with molecular targets such as enzymes and receptors. The bromine and stannyl groups can participate in binding interactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the tributylstannyl group in [5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol makes it unique compared to other similar compounds.

Eigenschaften

Molekularformel

C21H37BrO3Sn

Molekulargewicht

536.1 g/mol

IUPAC-Name

[5-bromo-3-methoxy-2-(tributylstannylmethoxy)phenyl]methanol

InChI

InChI=1S/C9H10BrO3.3C4H9.Sn/c1-12-8-4-7(10)3-6(5-11)9(8)13-2;3*1-3-4-2;/h3-4,11H,2,5H2,1H3;3*1,3-4H2,2H3;

InChI-Schlüssel

QVZGWJYTWLLMCL-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.